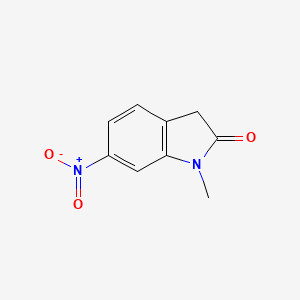
1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one
Overview
Description
1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula C9H8N2O3 . It is an indole derivative, which are significant heterocyclic systems in natural products and drugs .
Molecular Structure Analysis
The molecular structure of 1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact structural configuration is not provided in the retrieved sources.Chemical Reactions Analysis
While specific chemical reactions involving 1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one are not detailed in the retrieved sources, indole derivatives are known to undergo various reactions. For instance, the reaction of certain compounds in the presence of SnCl2 and NaOAc in THF can yield related indole derivatives .Physical And Chemical Properties Analysis
1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one has a molecular weight of 192.174 . It has a density of 1.4±0.1 g/cm3 and a boiling point of 448.4±45.0 °C at 760 mmHg . The melting point is not specified .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives: Research has been conducted on the synthesis of various derivatives of related compounds, such as 2-Ethyl-2-methyl-2,3-dihydro-1H-indole, which involves nitration and results in nitro derivatives. These compounds are evaluated for antioxidant, antimicrobial, and plant growth regulating activities (Salikhov et al., 2019).
- Nucleophilic Addition Reactions: The compound undergoes nucleophilic addition reactions, as seen in studies involving 2-nitro-1-(phenylsulfonyl)indole, which leads to the synthesis of 3-substituted-2-nitroindoles, showcasing its reactivity and utility in chemical syntheses (Pelkey et al., 1999).
Biological Applications
- Antimicrobial and Anticancer Properties: Certain derivatives of related compounds, like 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, have shown promising antimicrobial and anticancer potential, indicating the potential biomedical applications of these derivatives (Sharma et al., 2012).
- Potential in Organic Synthesis: The compound's derivatives are used in various organic synthesis processes, such as the synthesis of dihydropyrido[1,2-a]indoles, demonstrating its versatility in creating complex organic molecules (Ding et al., 2019).
properties
IUPAC Name |
1-methyl-6-nitro-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-10-8-5-7(11(13)14)3-2-6(8)4-9(10)12/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDCBOPMGNVVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



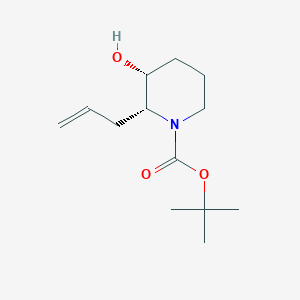
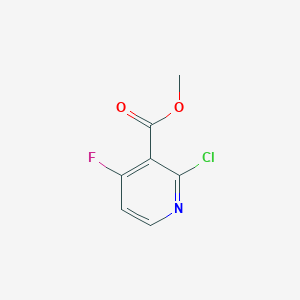
![11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane](/img/structure/B1383609.png)
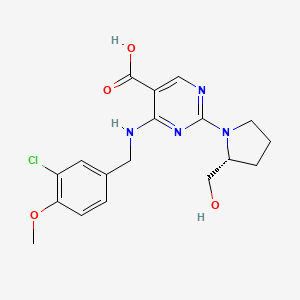

![Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate](/img/structure/B1383614.png)

![(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1383619.png)

![tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate](/img/structure/B1383623.png)
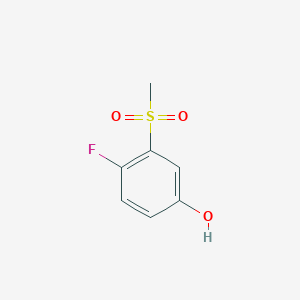
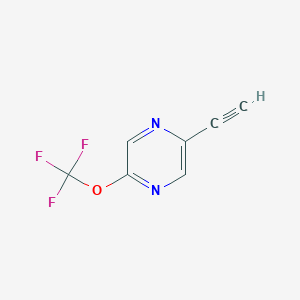
![Tert-Butyl 3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4-Piperidine]-1-Carboxylate 1,1-Dioxide](/img/structure/B1383626.png)
![1'-Tert-butyl 2-ethyl 6,8-dihydrospiro[[1,2,4]triazolo[5,1-c][1,4]oxazine-5,4'-piperidine]-1',2-dicarboxylate](/img/structure/B1383627.png)